N-phenyl-1,3,5-triazine-2,4-diamine oxalate
Description
Properties
IUPAC Name |
oxalic acid;2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5.C2H2O4/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-6H,(H3,10,11,12,13,14);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZQBSGKVGJWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=N2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-phenyl-1,3,5-triazine-2,4-diamine oxalate can be synthesized through the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with oxalic acid. A typical procedure involves dissolving 2,4-diamino-6-phenyl-1,3,5-triazine and oxalic acid in a suitable solvent such as dimethylformamide (DMF) and allowing the reaction to proceed under controlled conditions . Another method involves the reaction of dicyandiamide with nitriles under microwave irradiation, which is considered a green synthesis approach due to reduced solvent usage and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-1,3,5-triazine-2,4-diamine oxalate undergoes various chemical reactions, including substitution, oxidation, and reduction. The triazine ring is particularly reactive towards nucleophilic substitution reactions due to the presence of electron-withdrawing nitrogen atoms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, sodium carbonate, and various aromatic aldehydes . Reaction conditions often involve controlled temperatures and the use of solvents such as DMF or methanol.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation reactions may produce oxidized triazine compounds .
Scientific Research Applications
Anticancer Activity
N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds exhibit promising antiproliferative effects against several cancer cell lines.
Case Study: Anticancer Efficacy
A study synthesized multiple derivatives of 1,3,5-triazines and evaluated their anticancer activities against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The results showed that certain derivatives had IC50 values comparable to well-known chemotherapeutics like cisplatin, demonstrating their potential as effective anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of Rad6 ubiquitin-conjugating enzymes, which play a crucial role in cell cycle regulation and DNA repair .
Drug Delivery Systems
The integration of N-phenyl-1,3,5-triazine-2,4-diamine oxalate into drug delivery systems is another area of active research. The compound's structure allows for modifications that enhance drug solubility and bioavailability.
Case Study: Calcium Citrate Nanoparticles
Research has demonstrated the successful encapsulation of triazine derivatives in calcium citrate nanoparticles (CaCit NPs). These nanoparticles showed pH-responsive release profiles suitable for targeting tumor environments, thereby improving the therapeutic index of the encapsulated drugs .
Neuropharmacological Applications
Recent studies have also highlighted the potential neuropharmacological applications of compounds derived from N-phenyl-1,3,5-triazine-2,4-diamine. These compounds have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter receptors.
Case Study: GABA Receptor Binding
In a study focused on the psychotropic properties of condensed triazines, certain derivatives demonstrated binding affinity to GABA A receptors. This interaction suggests potential use in treating anxiety and depression by modulating neurotransmitter activity in the brain .
Material Science
Beyond biological applications, N-phenyl-1,3,5-triazine derivatives are being explored in material science for their properties as conductive polymers and dyes.
Applications in Coatings
Research indicates that triazine compounds can be utilized in the formulation of coatings with enhanced mechanical properties and thermal stability. Their structural versatility allows for modifications that can tailor these materials for specific industrial applications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Effective against various cancer cell lines | Comparable efficacy to cisplatin |
| Drug Delivery Systems | Encapsulation in nanoparticles for targeted release | pH-responsive release profiles |
| Neuropharmacological | Potential treatments for anxiety and depression | Binding to GABA A receptors |
| Material Science | Use in coatings and conductive polymers | Enhanced mechanical properties |
Biological Activity
Overview
N-phenyl-1,3,5-triazine-2,4-diamine oxalate is a compound that belongs to the class of triazine derivatives. Its unique structural properties make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant biological effects, supported by data tables and research findings.
Synthesis and Structural Characteristics
This compound can be synthesized via the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with oxalic acid in a suitable solvent such as dimethylformamide (DMF). The synthesis involves controlled reaction conditions to optimize yield and purity. The triazine ring structure is key to its reactivity and biological activity due to the presence of electron-withdrawing nitrogen atoms that facilitate various chemical reactions.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. A study evaluating its cytotoxic effects reported an IC50 value in the low micromolar range against specific cancer types, indicating potent activity comparable to established chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of this compound
The compound has shown selective cytotoxicity against melanoma and colon cancer cell lines. For instance, a derivative with a phenyl substituent demonstrated an IC50 of M against the MALME-3 M cell line .
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells through various pathways. It may also inhibit key enzymes involved in tumor growth and proliferation. The presence of the triazine ring allows for interactions with biomolecules that can disrupt cellular processes critical for cancer cell survival .
Case Studies
- Case Study on Colon Cancer : In a comparative study involving several triazine derivatives, this compound was tested against HCT116 and SW620 colon cancer cells. The results indicated that compounds with hydrophobic substituents exhibited higher cytotoxicity than those with hydrophilic groups .
- Mechanistic Insights : A molecular modeling study suggested that the binding affinity of N-phenyl-1,3,5-triazine derivatives to target proteins involved in cancer progression could be enhanced through structural modifications .
Research Findings
Recent studies have highlighted the versatility of triazine derivatives in drug development:
- Antiviral Activity : Some derivatives have shown potential as antiviral agents against HIV and other viruses due to their ability to inhibit viral replication mechanisms .
- Metabolic Syndrome : Other research indicates that similar compounds can be effective in preventing or treating metabolic syndromes and diabetes by modulating metabolic pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The structural diversity of triazine diamines arises from differences in substituents, saturation (aromatic vs. dihydro forms), and counterions. Key analogs include:
Key Observations :
- Saturation: Dihydrotriazines (e.g., N2,6-diaryl-5,6-dihydro derivatives) exhibit sp³ hybridization at C5 and C6, confirmed by ¹³C NMR signals at 67.5–68.4 ppm and distinct ¹H NMR peaks .
- Substituent Effects: Electron-withdrawing groups (e.g., chloro in ) increase electrophilicity, enabling nucleophilic substitutions. In contrast, electron-donating groups (e.g., dimethylamino in ) enhance conjugation, affecting photophysical properties.
- Counterion Impact : The oxalate salt in the target compound likely improves aqueous solubility and crystallinity, whereas free bases (e.g., N2,N2-dimethyl-6-styryl derivatives) may prioritize lipophilicity for membrane permeability .
Physicochemical Properties :
- Solubility: Ethanol solvates in dihydrotriazines (e.g., 1a in ) suggest moderate polarity, while oxalate salts enhance water solubility.
- Stability : Aromatic triazines (e.g., the target compound) are thermally stable, whereas dihydro forms may undergo dehydrogenation under basic conditions .
- Spectroscopic Data : Aromatic triazines show characteristic ¹H NMR signals for aryl protons (δ 7.2–7.8 ppm), while dihydro analogs exhibit distinct sp³ proton signals (δ 5.70–5.77 ppm) .
Q & A
Q. What are the standard synthetic routes for N-phenyl-1,3,5-triazine-2,4-diamine oxalate, and how can reaction conditions be optimized?
The compound can be synthesized via microwave-assisted one-pot methods using cyanoguanidine, aromatic aldehydes, and arylamines, followed by oxalate salt formation . Optimization involves adjusting reaction time, temperature (typically 80–120°C), and solvent polarity (e.g., DMF or DMSO) to enhance yield. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.3–8.1 ppm for aromatic protons) .
Q. How should researchers handle solubility challenges during in vitro bioactivity assays?
this compound has limited aqueous solubility (<1 mg/mL at 25°C). Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered media (pH 6.5–7.4). Sonication (30 min, 40 kHz) or co-solvents (≤5% PEG-400) can improve dispersion .
Q. What safety protocols are critical for handling this compound in the lab?
Toxicity data (e.g., LD50) are limited, but structural analogs (e.g., 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine) require PPE (gloves, goggles, lab coat). Work under fume hoods to avoid inhalation. Store at 2–8°C in airtight containers. Follow P201/P202 guidelines: review safety sheets before use and avoid ignition sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). For example, cytotoxicity in MCF-7 cells (IC50 5 µM) vs. HepG2 (IC50 20 µM) could reflect differential expression of target proteins. Validate results using orthogonal assays (e.g., apoptosis markers, ROS detection) and standardize protocols (e.g., ATP-based viability kits) .
Q. What strategies improve the compound’s selectivity in kinase inhibition studies?
Structural analogs (e.g., hexamethylmelamine) show kinase selectivity via morpholino/p-tolyl substituents. For this compound:
Q. How does oxalate salt formation impact physicochemical properties compared to the free base?
Salt formation increases aqueous solubility (e.g., oxalate salt: 2.3 mg/mL vs. free base: 0.8 mg/mL) and stability (decomposition temperature ↑ from 150°C to 175°C). Characterize via DSC (endothermic peak at 180°C for oxalate) and FTIR (C=O stretch at 1700 cm⁻¹) .
Q. What analytical methods are best suited for detecting degradation products in long-term stability studies?
Use LC-QTOF-MS (ESI+ mode) with a C18 column (0.1% formic acid in water/acetonitrile gradient). Major degradation pathways include:
- Hydrolysis: Detect 1,3,5-triazine-2,4-diamine (m/z 153.1) at 25°C/humidity 75%.
- Oxidation: Identify N-oxide derivatives (m/z +16) under light exposure .
Methodological Tables
| Biological Assay | Recommended Protocol |
|---|---|
| Cytotoxicity (MTT) | 48 hr exposure, 10% FBS, λ = 570 nm |
| Apoptosis (Annexin V/PI) | Flow cytometry, FITC/PE channels |
| ROS Detection | DCFH-DA (λex/λem = 485/535 nm) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
